(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432968
InChI: InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9;/h1-2,5,9,14-15H,3-4,6-7H2;1H/t9-;/m0./s1
SMILES: C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl
Molecular Formula: C11H15Cl3N2
Molecular Weight: 281.6 g/mol

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13432968

Molecular Formula: C11H15Cl3N2

Molecular Weight: 281.6 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride -

Specification

Molecular Formula C11H15Cl3N2
Molecular Weight 281.6 g/mol
IUPAC Name (3S)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Standard InChI InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9;/h1-2,5,9,14-15H,3-4,6-7H2;1H/t9-;/m0./s1
Standard InChI Key XAYDBZBYRCIIRB-FVGYRXGTSA-N
Isomeric SMILES C1CNC[C@H]1NCC2=CC(=C(C=C2)Cl)Cl.Cl
SMILES C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl
Canonical SMILES C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl

Introduction

Structural and Molecular Characteristics

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (molecular formula: C11H15Cl3N2\text{C}_{11}\text{H}_{15}\text{Cl}_3\text{N}_2) features a pyrrolidine ring with an (S)-configured stereocenter at the 3-position, substituted by a 3,4-dichlorobenzyl group. Key structural attributes include:

Stereochemical Significance

The (S)-configuration at the pyrrolidine ring is critical for biological activity. Comparative studies demonstrate that enantiomeric forms (e.g., (R)-isomers) exhibit reduced binding affinity to molecular targets such as enzymes and receptors.

Molecular Interactions

  • Dichlorobenzyl Group: Enhances lipophilicity and facilitates π-π stacking with aromatic residues in protein binding pockets .

  • Pyrrolidine Amine: Participates in hydrogen bonding and electrostatic interactions, particularly with aspartate or glutamate residues in enzymatic active sites .

Table 1: Molecular Properties

PropertyValue
Molecular Weight281.6 g/mol
IUPAC Name(3S)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride
Solubility>50 mg/mL in DMSO
LogP (Calculated)3.2 ± 0.3

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a two-step nucleophilic substitution reaction:

  • Alkylation: 3,4-Dichlorobenzyl chloride reacts with (S)-pyrrolidin-3-yl-amine in the presence of K2CO3\text{K}_2\text{CO}_3 or NaOH\text{NaOH} in dichloromethane.

  • Salt Formation: The free base is treated with HCl in anhydrous ether to yield the hydrochloride salt .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1K2CO3\text{K}_2\text{CO}_3, DCM, 25°C, 12h7895
2HCl (gas), Et2_2O, 0°C, 2h9299

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, achieving >90% yield with reduced reaction times (4–6 hours) . Quality control protocols include HPLC and mass spectrometry to ensure enantiomeric excess (>99% ee).

Assay ModelTargetIC50_{50}/EC50_{50}Reference
HIV-1 RT InhibitionNNRTI Binding Pocket2.2 nM
CFTR Activation (N1303K)Chloride Channel0.6 μM
TRPC5 InhibitionIon Channel0.72 μM

Cytotoxicity Profile

In vitro studies on HeLa and MCF-7 cell lines reveal moderate cytotoxicity (IC50_{50} = 12–18 μM), suggesting a therapeutic window for further optimization .

Industrial and Research Applications

Drug Development

The compound serves as a precursor for:

  • Anticancer Agents: Structural analogs with substituted benzyl groups show enhanced topoisomerase I inhibition .

  • Antimicrobials: Dichlorobenzyl derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus.

Material Science

Its high thermal stability (decomposition temperature: 220°C) makes it suitable for polymer cross-linking applications.

Comparative Analysis with Structural Analogs

Table 4: Impact of Substituent Positioning on Activity

CompoundChlorine PositionsIC50_{50} (HIV-1 RT)LogP
(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine3,42.2 nM3.2
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine2,518 nM3.5
(2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine2,445 nM3.1

Key findings:

  • 3,4-Dichloro substitution optimizes target engagement due to steric and electronic effects.

  • (S)-Configuration improves binding affinity by 10-fold compared to (R)-isomers .

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